molecular formula C12H18BrNO2 B5177437 5-bromo-N-heptan-2-ylfuran-2-carboxamide

5-bromo-N-heptan-2-ylfuran-2-carboxamide

Cat. No.: B5177437
M. Wt: 288.18 g/mol
InChI Key: ZFVYCTIRZHJYFW-UHFFFAOYSA-N
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Description

5-bromo-N-heptan-2-ylfuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a heptan-2-yl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

The synthesis of 5-bromo-N-heptan-2-ylfuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of furan-2-carboxamide followed by the introduction of the heptan-2-yl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

5-bromo-N-heptan-2-ylfuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.

    Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in developing new antibiotics.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-N-heptan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

5-bromo-N-heptan-2-ylfuran-2-carboxamide can be compared with other furan derivatives such as:

Properties

IUPAC Name

5-bromo-N-heptan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-3-4-5-6-9(2)14-12(15)10-7-8-11(13)16-10/h7-9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVYCTIRZHJYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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